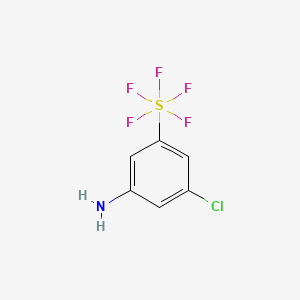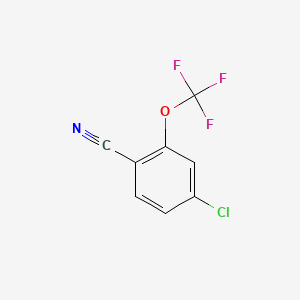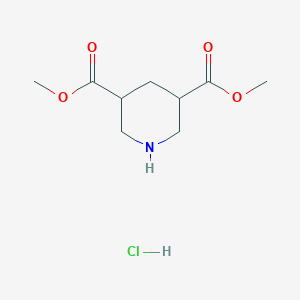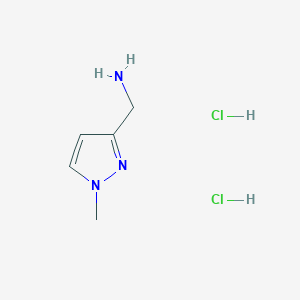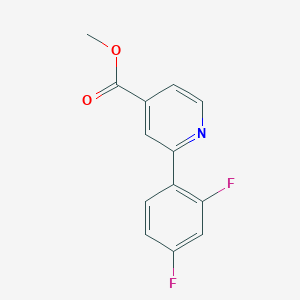
2-(2,4-二氟苯基)吡啶-4-甲酸甲酯
描述
Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate is a useful research compound. Its molecular formula is C13H9F2NO2 and its molecular weight is 249.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成中间体
“2-(2,4-二氟苯基)吡啶-4-甲酸甲酯”是一种有机化合物,其分子式为C13H9F2NO2 . 它经常用作有机合成的中间体 . 这意味着它是在合成所需化学化合物过程中产生的物质,然后用于生产该化合物。
吡咯并吡嗪衍生物的生产
吡咯并吡嗪衍生物是含有吡咯环和吡嗪环的生物活性化合物 . “2-(2,4-二氟苯基)吡啶-4-甲酸甲酯”可能用于合成这些衍生物 . 这些化合物已显示出广泛的生物活性,例如抗菌、抗炎、抗病毒、抗真菌、抗氧化、抗肿瘤和激酶抑制 .
药物发现研究
“2-(2,4-二氟苯基)吡啶-4-甲酸甲酯”的结构使其成为药物发现研究中一个有吸引力的支架 . 研究人员可以修改其结构以设计和合成治疗各种疾病的新先导化合物 .
发光复合物的生产
“2-(2,4-二氟苯基)吡啶-4-甲酸甲酯”已被用作配体,用于生产适合用作磷光 OLED 的蓝光发射 Ir (III) 络合物 . 这表明其在光电子学领域的潜在应用。
作用机制
Target of Action
The compound contains a pyridine ring, which is often found in bioactive molecules. It may interact with various biological targets, such as enzymes or receptors, but the specific targets would depend on the exact context of use .
Mode of Action
The mode of action would depend on the specific biological target. For example, if the compound were to interact with an enzyme, it might inhibit the enzyme’s activity, leading to changes in a biological pathway .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways might be affected. Compounds with similar structures are often involved in pathways related to cellular signaling or metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure and the route of administration. For example, the presence of the methyl ester could potentially influence its absorption and distribution .
Result of Action
The molecular and cellular effects would depend on the compound’s mode of action and the specific biological context. For instance, if the compound were to inhibit an enzyme, this could lead to changes in the concentrations of certain metabolites .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
生化分析
Biochemical Properties
Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in reactions involving nucleophilic substitution and oxidation . It can form complexes with metal ions, which may influence its biochemical activity. The interactions of Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate with these biomolecules are crucial for understanding its role in biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate can maintain its activity over extended periods, making it suitable for long-term biochemical studies .
Dosage Effects in Animal Models
The effects of Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage-dependent effects is crucial for determining the safe and effective use of Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate in preclinical studies .
Metabolic Pathways
Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which influence its overall biochemical activity .
Transport and Distribution
The transport and distribution of Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing the therapeutic use of Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate .
Subcellular Localization
Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
属性
IUPAC Name |
methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO2/c1-18-13(17)8-4-5-16-12(6-8)10-3-2-9(14)7-11(10)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHAXSZDRBOYBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B1530373.png)
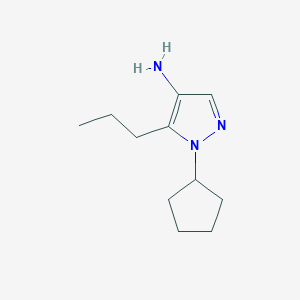
![5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1530375.png)
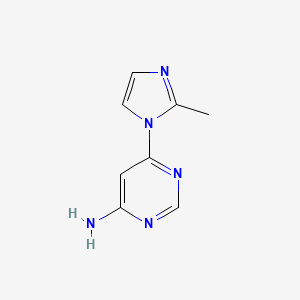
![2-Chloro-5-[(4-methoxyphenyl)methyl]pyridine](/img/structure/B1530379.png)
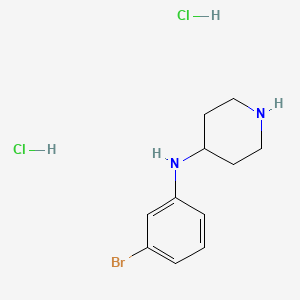
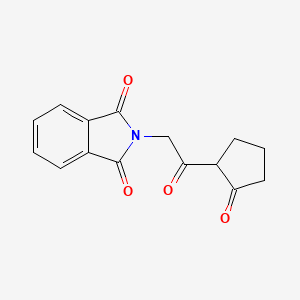
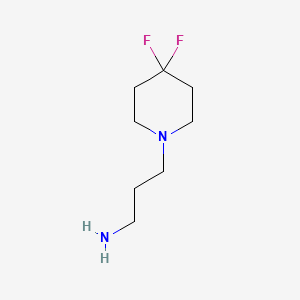
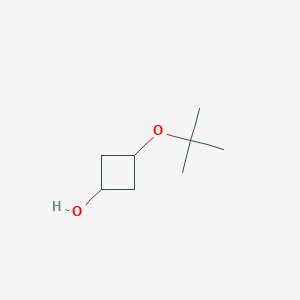
![4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1530385.png)
